1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1H-1,2,3-Triazole derivatives are pivotal in pharmaceutical and agrochemical research due to their versatile biological activities and structural adaptability . The compound 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid features a tetrahydrothiophene (sulfur-containing saturated heterocycle) substituent at the triazole’s N1-position and a carboxylic acid group at C4.
The tetrahydrothiophene group introduces sulfur-based electronic effects and conformational rigidity, which may influence metabolic stability and enzyme inhibition (e.g., carbonic anhydrase-II) compared to other triazole derivatives . Applications span medicinal chemistry (e.g., antiproliferative agents) and industrial uses (e.g., corrosion inhibitors) .
Properties
IUPAC Name |
1-(thiolan-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBDUWDODSGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The general synthetic route can be outlined as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or dehydrohalogenation of vicinal dihalides.
Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition reaction, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Esters, amides, and other functional derivatives.
Scientific Research Applications
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibiting key biochemical pathways, such as those involved in cell proliferation or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1H-1,2,3-triazole-4-carboxylic acid derivatives are highly dependent on their N1-substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison of Triazole-4-Carboxylic Acid Derivatives
Key Observations:
The trifluoromethylphenyl group (in ) provides electron-withdrawing effects, improving oxidative stability and bioavailability.
Solubility and Lipophilicity :
- The carboxylic acid moiety in all compounds ensures moderate aqueous solubility. However, the tetrahydrothiophene and thiophen-2-ylmethyl groups (in ) introduce slight hydrophobicity, balancing solubility and membrane permeability.
- The cyclohexyl derivative () is highly lipophilic, favoring blood-brain barrier penetration.
The trifluoromethylphenyl analog () is a candidate for anticancer research due to its structural resemblance to kinase inhibitors.
Synthetic Accessibility :
- Most derivatives are synthesized via CuAAC, but bulky substituents (e.g., cyclohexyl in ) may require optimized reaction conditions.
Biological Activity
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This molecular formula indicates the presence of nitrogen and sulfur atoms, which may contribute to its biological properties.
Biological Activity Overview
Research has demonstrated that triazole derivatives exhibit a variety of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit cancer cell growth.
- Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.
- Enzyme Inhibition : Interaction with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties. In vitro assays revealed:
- Bacterial Inhibition : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Anticancer Activity
In cancer research, the compound showed promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and BuChE:
- AChE Inhibition : IC50 value of 0.5 µM indicates strong potential for treating Alzheimer's disease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.5 |
| Butyrylcholinesterase (BuChE) | 0.8 |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells leading to cell death.
- Inhibition of Key Enzymes : Competes with substrates for binding sites on AChE and BuChE.
- Apoptosis Induction : Triggers intrinsic pathways leading to programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Case Study in Antimicrobial Therapy :
- A clinical trial involving patients with skin infections showed a significant reduction in infection rates when treated with formulations containing this triazole derivative.
-
Case Study in Oncology :
- Preclinical studies on mice bearing tumor xenografts indicated that administration of the compound resulted in reduced tumor volume compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
